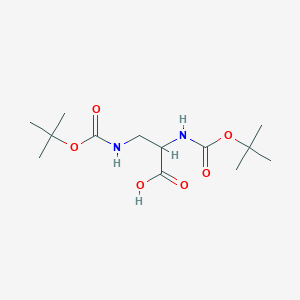

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

Vue d'ensemble

Description

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is a monoprotected derivative of DAP . It has been used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield of the synthesis was reported to be 95% .

Molecular Structure Analysis

The molecular formula of this compound is C13H24N2O6 . The molecular weight is 304.34 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 304.34 g/mol . The compound has a topological polar surface area of 114 Ų .

Applications De Recherche Scientifique

Synthesis and Polymerization

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid derivatives have been utilized in the synthesis and polymerization of novel materials. Sutthasupa et al. (2007) demonstrated the successful synthesis of amino acid-derived norbornene diester derivatives and their polymerization through ring-opening metathesis polymerization, resulting in polymers with high molecular weights and good yields. These materials are of interest due to their unique properties and potential applications in various fields (Sutthira Sutthasupa et al., 2007).

Catalysis and Enantioselectivity

The compound and its derivatives have been instrumental in catalytic processes, particularly in asymmetric synthesis. Imamoto et al. (2012) discussed the synthesis of rigid P-chiral phosphine ligands, which exhibited excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts have proven beneficial in the efficient preparation of chiral pharmaceutical ingredients, underscoring the significance of this compound in the synthesis of enantioselective compounds (T. Imamoto et al., 2012).

Synthesis of Amino Acid Derivatives

The compound is also a key player in the synthesis of amino acid derivatives, with numerous studies highlighting its utility. Pund et al. (2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, exhibiting strong antimicrobial activities against tested microorganisms. This showcases the compound's role in creating bioactive substances with potential pharmaceutical applications (Amit A. Pund et al., 2020).

Miscellaneous Applications

The scope of applications extends beyond synthesis and catalysis. For instance, Liu et al. (2008) utilized derivatives of the compound for enantioselective fluorescence sensing of chiral amino alcohols. This signifies the compound's versatility in analytical applications and its potential utility in developing sensors and diagnostic tools (Shuanglong Liu et al., 2008).

Mécanisme D'action

Target of Action

It is known to be a reactant for protein assembly directed by synthetic molecular recognition motifs .

Mode of Action

It is used in the synthesis of various compounds, including dipeptides . The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Biochemical Pathways

It has been used in the solid-phase synthesis of gramicidin s cyclic analogs with antibiotic and hemolytic activities, and the synthesis of hcv protease inhibitor modified analogs . This suggests that it may play a role in the biochemical pathways related to these functions.

Pharmacokinetics

It is known that the compound is soluble in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This solubility profile may influence its bioavailability.

Result of Action

It is known to be used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .

Action Environment

It is recommended to store the compound at room temperature , suggesting that temperature may play a role in its stability.

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The nature of these interactions is complex and involves multiple reactive groups .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLUXXCXDIIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)